Cas no 2228604-54-2 (1-(but-3-yn-2-yl)-3,5-dimethylbenzene)
1-(but-3-yn-2-yl)-3,5-dimethylbenzene Chemical and Physical Properties
Names and Identifiers
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- 1-(but-3-yn-2-yl)-3,5-dimethylbenzene
- 2228604-54-2
- EN300-1820958
-
- Inchi: 1S/C12H14/c1-5-11(4)12-7-9(2)6-10(3)8-12/h1,6-8,11H,2-4H3
- InChI Key: RGXCIYYPJWJCHW-UHFFFAOYSA-N
- SMILES: C1(C=C(C)C=C(C)C=1)C(C#C)C
Computed Properties
- Exact Mass: 158.109550447g/mol
- Monoisotopic Mass: 158.109550447g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 0Ų
1-(but-3-yn-2-yl)-3,5-dimethylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1820958-0.05g |
1-(but-3-yn-2-yl)-3,5-dimethylbenzene |
2228604-54-2 | 0.05g |
$983.0 | 2023-09-19 | ||
| Enamine | EN300-1820958-0.1g |
1-(but-3-yn-2-yl)-3,5-dimethylbenzene |
2228604-54-2 | 0.1g |
$1031.0 | 2023-09-19 | ||
| Enamine | EN300-1820958-0.25g |
1-(but-3-yn-2-yl)-3,5-dimethylbenzene |
2228604-54-2 | 0.25g |
$1078.0 | 2023-09-19 | ||
| Enamine | EN300-1820958-0.5g |
1-(but-3-yn-2-yl)-3,5-dimethylbenzene |
2228604-54-2 | 0.5g |
$1124.0 | 2023-09-19 | ||
| Enamine | EN300-1820958-1.0g |
1-(but-3-yn-2-yl)-3,5-dimethylbenzene |
2228604-54-2 | 1g |
$1172.0 | 2023-06-03 | ||
| Enamine | EN300-1820958-2.5g |
1-(but-3-yn-2-yl)-3,5-dimethylbenzene |
2228604-54-2 | 2.5g |
$2295.0 | 2023-09-19 | ||
| Enamine | EN300-1820958-5.0g |
1-(but-3-yn-2-yl)-3,5-dimethylbenzene |
2228604-54-2 | 5g |
$3396.0 | 2023-06-03 | ||
| Enamine | EN300-1820958-10.0g |
1-(but-3-yn-2-yl)-3,5-dimethylbenzene |
2228604-54-2 | 10g |
$5037.0 | 2023-06-03 | ||
| Enamine | EN300-1820958-1g |
1-(but-3-yn-2-yl)-3,5-dimethylbenzene |
2228604-54-2 | 1g |
$1172.0 | 2023-09-19 | ||
| Enamine | EN300-1820958-5g |
1-(but-3-yn-2-yl)-3,5-dimethylbenzene |
2228604-54-2 | 5g |
$3396.0 | 2023-09-19 |
1-(but-3-yn-2-yl)-3,5-dimethylbenzene Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 1-(but-3-yn-2-yl)-3,5-dimethylbenzene
Introduction to 1-(but-3-yn-2-yl)-3,5-dimethylbenzene (CAS No. 2228604-54-2)
1-(but-3-yn-2-yl)-3,5-dimethylbenzene, identified by the chemical abstracts service number 2228604-54-2, is a specialized organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This molecule, featuring a benzene ring substituted with a butynyl group at the 1-position and two methyl groups at the 3- and 5-positions, presents a unique structural framework that makes it a promising candidate for various applications, particularly in the development of novel bioactive molecules.
The structural motif of 1-(but-3-yn-2-yl)-3,5-dimethylbenzene combines the rigidity of the aromatic ring with the reactivity of the alkyne functional group. The presence of the butynyl moiety introduces a site for further chemical modification, enabling the synthesis of more complex derivatives. This feature is particularly valuable in medicinal chemistry, where structural diversification is key to identifying compounds with enhanced pharmacological properties. The dimethyl substitution at the 3- and 5-positions enhances the lipophilicity of the molecule, making it more suitable for membrane interactions and potentially improving oral bioavailability.
In recent years, there has been growing interest in exploring the potential of arylalkyne derivatives as scaffolds for drug discovery. The alkyne functional group can undergo various transformations, including cycloadditions, hydrofunctionalizations, and cross-coupling reactions, which are widely used to construct complex molecular architectures. For instance, studies have demonstrated that arylalkynes can be utilized to generate polycyclic systems through [3+2] or [4+2] cycloadditions, leading to highly functionalized heterocycles that exhibit diverse biological activities.
One of the most compelling aspects of 1-(but-3-yn-2-yl)-3,5-dimethylbenzene is its potential as a precursor for developing small-molecule inhibitors targeting specific biological pathways. The benzene ring serves as a privileged scaffold in drug design due to its ability to interact favorably with biological targets through π-stacking and hydrophobic effects. The butynyl group provides a handle for further derivatization, allowing chemists to introduce additional functional groups that can modulate binding affinity and selectivity.
Recent advances in computational chemistry have further enhanced the utility of 1-(but-3-yn-2-yl)-3,5-dimethylbenzene in drug discovery. Molecular modeling studies have shown that this compound can effectively bind to various protein targets by optimizing its orientation within the binding pocket. The methyl groups at the 3- and 5-positions help stabilize interactions through van der Waals forces, while the alkyne moiety can engage in specific hydrogen bonding or electrostatic interactions depending on the target protein.
The synthesis of 1-(but-3-yn-2-yl)-3,5-dimethylbenzene involves multi-step organic transformations that highlight its synthetic versatility. Traditional methods include Friedel-Crafts alkylation followed by Sonogashira coupling or Buchwald-Hartwig coupling to introduce the butynyl group. These reactions are well-established and provide excellent regioselectivity when performed under optimized conditions. Recent improvements in catalytic systems have further streamlined these processes, making them more efficient and scalable for industrial applications.
The pharmacological potential of 1-(but-3-yn-2-yl)-3,5-dimethylbenzene has been explored in several preclinical studies. Researchers have synthesized various derivatives and evaluated their biological activity against a range of targets, including kinases, receptors, and enzymes implicated in diseases such as cancer and inflammation. Preliminary results suggest that certain analogs exhibit promising inhibitory effects with favorable pharmacokinetic profiles. These findings underscore the importance of 1-(but-3-yn-2-yl)-3,5-dimethylbenzene as a valuable building block in medicinal chemistry.
The role of 1-(but-3-yne]-2-yll)-35dimethyibenzenes (CAS No. 2228604542) in material science is also emerging as an area of interest. Its unique structural features make it suitable for applications in organic electronics, where it can serve as a precursor for conductive polymers or organic semiconductors. The alkyne group can be polymerized or incorporated into conjugated systems to enhance charge transport properties. Additionally, its ability to form stable complexes with metal ions suggests potential uses in coordination chemistry and catalysis.
In conclusion,1-(but--nyl--35dimethyibenzenes (CAS No.)22286045422 represents a versatile and promising compound with significant potential across multiple domains including pharmaceutical research material science Its unique structural features offer opportunities for further exploration leading to innovative applications
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